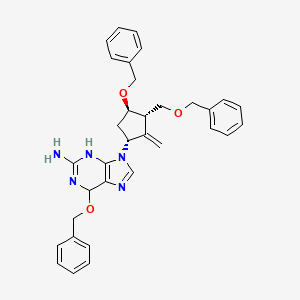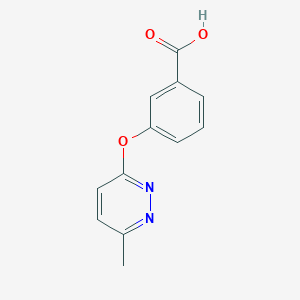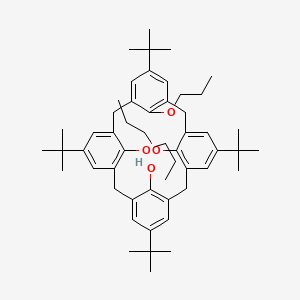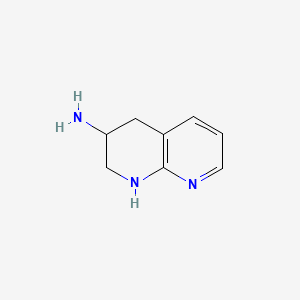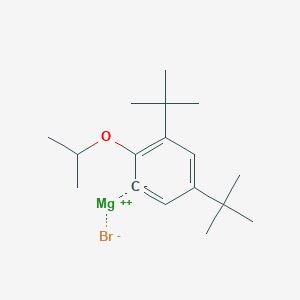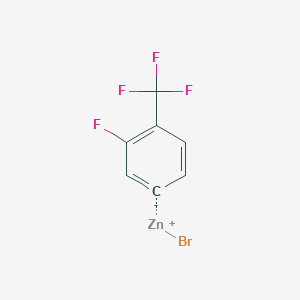
3-Fluoro-4-trifluoromethylphenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-trifluoromethylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its reactivity and ability to form carbon-carbon bonds, making it a crucial reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Fluoro-4-trifluoromethylphenylzinc bromide typically involves the reaction of 3-Fluoro-4-trifluoromethylbromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-Fluoro-4-trifluoromethylbromobenzene+Zn→3-Fluoro-4-trifluoromethylphenylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-trifluoromethylphenylzinc bromide primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the organozinc moiety. It can also participate in coupling reactions, such as the Negishi coupling, which is widely used in forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a catalyst like palladium.
Coupling Reactions: Reagents such as alkyl halides, aryl halides, and vinyl halides are used. The reaction conditions often involve the use of a palladium catalyst and a base like triethylamine.
Major Products
The major products formed from these reactions are typically substituted aromatic compounds, which can be further utilized in various synthetic applications.
Scientific Research Applications
3-Fluoro-4-trifluoromethylphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism by which 3-Fluoro-4-trifluoromethylphenylzinc bromide exerts its effects involves the transfer of the organozinc moiety to an electrophilic substrate. This transfer is facilitated by the presence of a catalyst, which activates the zinc-carbon bond, making it more reactive towards the electrophile. The molecular targets and pathways involved are primarily related to the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Trifluoromethylphenylmagnesium bromide
- 3-Fluoro-4-methoxyphenylmagnesium bromide
- 4-Trifluoromethylphenylzinc chloride
Uniqueness
3-Fluoro-4-trifluoromethylphenylzinc bromide is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic properties to the compound. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C7H3BrF4Zn |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-(trifluoromethyl)benzene-5-ide |
InChI |
InChI=1S/C7H3F4.BrH.Zn/c8-6-4-2-1-3-5(6)7(9,10)11;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI Key |
MKCWEBUSYIBVGJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=[C-]1)F)C(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl (1S,5R,6S)-7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887785.png)
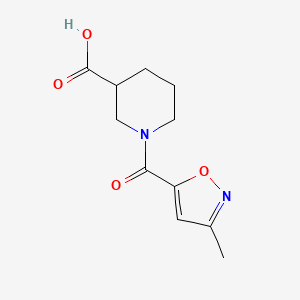
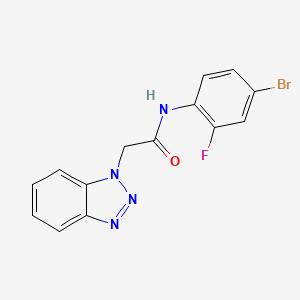


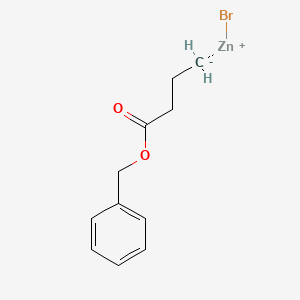
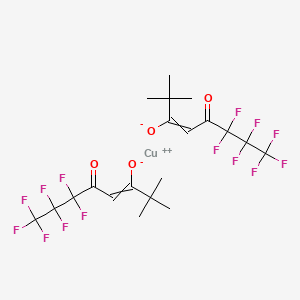
![8-Methoxy-3-(2-(piperidin-1-yl)ethyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14887846.png)
